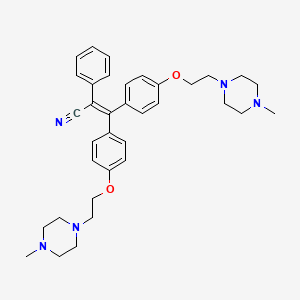
PKC-IN-6c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKC-IN-6c is a novel, potent, brain-permeant inhibitor of protein kinase C. Protein kinase C is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has shown significant potential in scientific research due to its high specificity and efficacy in inhibiting protein kinase C activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKC-IN-6c involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and high yield. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
PKC-IN-6c undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound can lead to the formation of ketones or aldehydes, while reduction of nitro groups can yield amines .
Scientific Research Applications
PKC-IN-6c has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of protein kinase C in various chemical reactions and pathways.
Biology: Employed in cell biology studies to investigate the effects of protein kinase C inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated protein kinase C activity, such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase C
Mechanism of Action
PKC-IN-6c exerts its effects by binding to the catalytic domain of protein kinase C, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various cellular processes. The molecular targets and pathways involved include the regulation of cell proliferation, differentiation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Staurosporine: A potent, non-selective inhibitor of protein kinases, including protein kinase C.
Midostaurin: A multi-targeted kinase inhibitor with activity against protein kinase C.
Bryostatin: A natural product that modulates protein kinase C activity through a different mechanism
Uniqueness of PKC-IN-6c
This compound is unique due to its high specificity and potency in inhibiting protein kinase C without detectable binding to other receptors, such as the estrogen receptor. This specificity makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C35H43N5O2 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
3,3-bis[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C35H43N5O2/c1-37-16-20-39(21-17-37)24-26-41-32-12-8-30(9-13-32)35(34(28-36)29-6-4-3-5-7-29)31-10-14-33(15-11-31)42-27-25-40-22-18-38(2)19-23-40/h3-15H,16-27H2,1-2H3 |
InChI Key |
LGCKGDRUTNACTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)C(=C(C#N)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


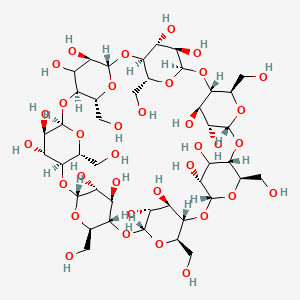


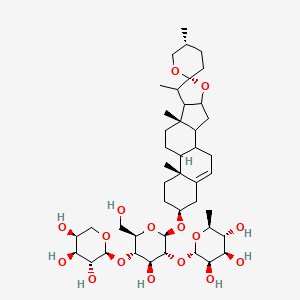
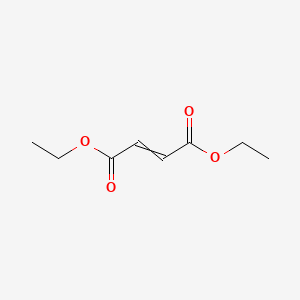
![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

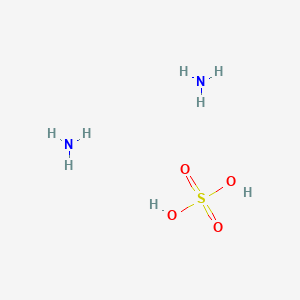

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)


